Product packaging for 3-Bromo-5-nitro-1-propyl-1H-indazole(Cat. No.:)

3-Bromo-5-nitro-1-propyl-1H-indazole

Cat. No.: B11843192
M. Wt: 284.11 g/mol
InChI Key: FPIIDRRONOOXFL-UHFFFAOYSA-N
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Description

Overview of the Indazole Heterocyclic Scaffold in Organic and Medicinal Chemistry

Indazole, also known as benzopyrazole, is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₆N₂. austinpublishinggroup.comnih.gov Its structure is characterized by the fusion of a benzene (B151609) ring with a pyrazole (B372694) ring. This arrangement confers upon the indazole scaffold a unique set of properties that have been exploited in the development of numerous biologically active compounds. nih.govpnrjournal.com The indazole ring system is a key structural motif in a variety of pharmaceuticals, agrochemicals, and dyes. nih.gov

Structural Characteristics and Aromaticity

The indazole molecule is a planar, 10-π electron aromatic system, which contributes to its relative stability. researchgate.netnih.gov The fusion of the benzene and pyrazole rings results in a rigid bicyclic structure. The presence and position of the nitrogen atoms in the five-membered ring are crucial to its chemical reactivity and biological interactions. The aromatic nature of the indazole ring system influences its ability to participate in various chemical transformations, including electrophilic and nucleophilic substitution reactions. chemicalbook.com

Tautomeric Forms (1H- and 2H-Indazoles) and their Energetic Considerations

Indazoles can exist in different tautomeric forms depending on the position of the proton on the nitrogen atoms of the pyrazole ring. The two most common tautomers are 1H-indazole and 2H-indazole. nih.govresearchgate.net Theoretical and experimental studies have shown that the 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govnih.govchemicalbook.com The energy difference between these two forms is a critical factor in determining the outcome of reactions involving the indazole nucleus, particularly N-alkylation reactions. wuxibiology.com While the 1H-form is predominant, the 2H-tautomer can also be formed and may exhibit distinct biological activities. researchgate.net A third, less common tautomer, 3H-indazole, is generally unstable. austinpublishinggroup.com

Energetic Comparison of Indazole Tautomers
TautomerRelative StabilityEnergy Difference (kcal/mol)
1H-IndazoleMore Stable-
2H-IndazoleLess Stable~2.3 - 4.5

Importance of Diverse Functionalization in Indazole Derivatives

The biological and pharmacological utility of the indazole scaffold is greatly enhanced through the introduction of various functional groups at different positions of the bicyclic ring. nih.govaustinpublishinggroup.com Functionalization allows for the modulation of key properties such as solubility, lipophilicity, and electronic distribution, which in turn can influence the compound's interaction with biological targets. pharmablock.com The diverse array of functionalized indazoles reported in the literature highlights the importance of this scaffold in drug discovery. nih.govresearchgate.net

Regioselective Functionalization as a Key Research Area

Achieving regioselective functionalization of the indazole ring is a significant challenge and a major focus of contemporary organic synthesis research. chim.it The ability to selectively introduce substituents at specific positions (N-1, N-2, C-3, C-5, etc.) is crucial for establishing structure-activity relationships and optimizing the desired biological activity. acs.orgbeilstein-journals.org The development of novel synthetic methodologies that provide precise control over regioselectivity is therefore highly valuable for the advancement of indazole chemistry. researchgate.net For instance, direct alkylation of 1H-indazoles often leads to a mixture of N-1 and N-2 substituted products, and reaction conditions must be carefully controlled to favor one regioisomer over the other. beilstein-journals.org

Contextualization of 3-Bromo-5-nitro-1-propyl-1H-indazole within the Indazole Chemical Space

The compound This compound represents a specifically functionalized derivative within the vast chemical space of indazoles. Its structure incorporates several key features that are expected to influence its chemical behavior and potential applications. The presence of a bromine atom at the 3-position provides a handle for further synthetic modifications, such as cross-coupling reactions. chim.it The nitro group at the 5-position is a strong electron-withdrawing group, which can significantly impact the electronic properties of the indazole ring system. Finally, the propyl group at the N-1 position confirms its nature as a 1H-indazole derivative and will influence its lipophilicity and steric properties. The synthesis of related compounds, such as 3-bromo-5-nitro-1H-indazole, has been reported, suggesting that this compound is accessible through established synthetic routes. google.com

Key Functional Groups of this compound and their Significance
PositionFunctional GroupPotential Significance
C-3BromoEnables further functionalization via cross-coupling reactions.
C-5NitroActs as an electron-withdrawing group, modifying the electronic properties of the ring.
N-1PropylDefines the tautomeric form as 1H-indazole; influences lipophilicity and steric profile.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10BrN3O2 B11843192 3-Bromo-5-nitro-1-propyl-1H-indazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10BrN3O2

Molecular Weight

284.11 g/mol

IUPAC Name

3-bromo-5-nitro-1-propylindazole

InChI

InChI=1S/C10H10BrN3O2/c1-2-5-13-9-4-3-7(14(15)16)6-8(9)10(11)12-13/h3-4,6H,2,5H2,1H3

InChI Key

FPIIDRRONOOXFL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)Br

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 3 Bromo 5 Nitro 1 Propyl 1h Indazole

Reactivity of the Bromine Moiety at C3

The bromine atom at the C3 position of the indazole ring is a versatile handle for introducing molecular diversity. Its reactivity is predominantly characterized by palladium-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C3-bromo substituent in 3-bromo-5-nitro-1-propyl-1H-indazole makes it an excellent substrate for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoindazole with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The reaction is highly valued for its mild conditions, broad substrate scope, and the commercial availability and stability of the boronic acid reagents. For this compound, the Suzuki-Miyaura coupling provides a direct route to 3-aryl or 3-heteroaryl indazoles, which are important scaffolds in drug discovery. The electron-withdrawing nitro group at the C5 position can enhance the reactivity of the C3-Br bond towards the initial oxidative addition step in the catalytic cycle.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Bromoindazoles

CatalystBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (Microwave)Good to Excellent
Pd(dppf)Cl₂K₂CO₃Dimethoxyethane80High
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100Good to Excellent

Stille Coupling: The Stille reaction couples the bromoindazole with an organotin compound (organostannane) catalyzed by palladium. nih.gov A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and the reaction conditions tolerate a wide variety of functional groups. nih.govwikipedia.org This allows for the introduction of diverse alkyl, alkenyl, aryl, and heteroaryl groups at the C3 position. However, a significant drawback is the toxicity of the organotin reagents and byproducts, which can complicate purification. nih.gov

The general mechanism for both Suzuki and Stille couplings involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.goviucr.org The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. researchgate.net

Direct nucleophilic substitution of the bromine atom at the C3 position of an indazole ring is generally challenging. The C3 carbon is part of an electron-rich heterocyclic aromatic system, which disfavors direct attack by nucleophiles through an SNAr-type mechanism without significant activation.

However, under specific conditions, such as high temperatures or the use of highly potent nucleophiles, substitution may be achieved. Reactions with strong nucleophiles like alkoxides or amines might proceed, although they often require harsh conditions and may result in low yields. The development of copper-catalyzed or other transition-metal-catalyzed amination and etherification reactions (e.g., Buchwald-Hartwig amination) provides a more viable and milder alternative for formally achieving nucleophilic substitution at the C3 position. These methods proceed through a mechanism similar to cross-coupling reactions rather than a direct SNAr pathway.

Reactivity of the Nitro Moiety at C5

The nitro group at the C5 position profoundly influences the electronic properties of the indazole ring and serves as a key functional group for further transformations.

The reduction of the nitro group to an amino group is one of the most important transformations of nitroarenes, providing access to anilines and their derivatives, which are versatile synthetic intermediates. A variety of methods can be employed for the reduction of the nitro group in this compound to yield 5-amino-3-bromo-1-propyl-1H-indazole.

Commonly used methods include:

Catalytic Hydrogenation: This is often the method of choice due to clean reactions and high yields. Catalysts like palladium on carbon (Pd/C) or Raney nickel are effective. commonorganicchemistry.com Care must be taken with catalysts like Pd/C, as they can sometimes lead to dehalogenation (loss of the C3-bromine) as a side reaction. commonorganicchemistry.com Raney nickel is often a safer choice when preserving a halogen substituent is desired. commonorganicchemistry.com

Chemical Reduction: Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, iron powder in acetic acid or ammonium chloride, and sodium dithionite (Na₂S₂O₄) are widely used for the reduction of aromatic nitro groups. researchgate.net These methods are generally tolerant of other functional groups, including the C-Br bond.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

ReagentSolvent(s)Key AdvantagesPotential Issues
H₂ / Pd/CEthanol, Methanol, Ethyl AcetateHigh efficiency, clean reactionCan cause dehalogenation
H₂ / Raney NickelEthanol, MethanolLess prone to dehalogenationPyrophoric nature of the catalyst
SnCl₂·2H₂OHCl, EthanolMild conditions, good functional group toleranceTin waste products
Fe / HCl or NH₄ClEthanol / H₂OInexpensive, effectiveRequires acidic conditions
Na₂S₂O₄H₂O / THFMild, useful for sensitive substratesCan be less efficient for some substrates

The nitro group is a powerful electron-withdrawing group that can activate an aromatic ring for nucleophilic aromatic substitution (SNAr). For an SNAr reaction to occur, a good leaving group must be present on the ring, typically positioned ortho or para to the activating nitro group. libretexts.org

In this compound, the nitro group is at the C5 position. If there were a suitable leaving group (e.g., a halogen) at the C4 or C6 positions of the indazole's benzene (B151609) ring, the molecule would be highly susceptible to SNAr reactions with various nucleophiles (e.g., amines, alkoxides, thiolates). The nitro group would effectively stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction. libretexts.org The bromine at the C3 position is on the pyrazole (B372694) part of the heterocycle and is not activated towards SNAr by the C5-nitro group.

Deactivation towards Electrophilic Aromatic Substitution: The nitro group deactivates the benzene portion of the indazole ring towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The electron density of the ring is significantly reduced, making it less susceptible to attack by electrophiles. nih.gov

Activation towards Nucleophilic Attack: As discussed, the nitro group activates the ring towards nucleophilic attack, particularly for SNAr reactions if a leaving group is appropriately positioned. nih.gov

Influence on Cross-Coupling Reactions: The electron-withdrawing nature of the nitro group can influence the kinetics of palladium-catalyzed cross-coupling reactions at the C3-Br position. It generally makes the aryl halide more reactive towards oxidative addition to the Pd(0) catalyst, which is often the rate-determining step, potentially allowing for milder reaction conditions. mdpi.com

Stability and Reactivity Influenced by the Propyl Group at N1

The propyl group, being an alkyl group, is electron-donating through an inductive effect (+I). This electron donation increases the electron density of the pyrazole portion of the indazole ring. This enhanced electron density at the nitrogen atoms can influence the molecule's nucleophilicity and its propensity to engage in reactions at the ring carbons. However, this electron-donating effect is counterbalanced by the strong electron-withdrawing effects of the bromo and nitro groups at the C3 and C5 positions, respectively.

The regioselectivity of N-alkylation of indazoles is a well-studied area, with the outcome often depending on the interplay of steric and electronic factors, as well as the reaction conditions employed. nih.govbeilstein-journals.org For instance, the use of sodium hydride in tetrahydrofuran has been shown to be a promising system for selective N1-alkylation of indazoles. nih.gov The presence of substituents at the C3 position can sterically hinder the approach of the alkylating agent to the N1 position, but electronic effects also play a crucial role.

Other Potential Transformations and Functionalizations of the Indazole Ring System

The substituted indazole ring in this compound is amenable to a variety of chemical transformations, allowing for the introduction of further functional groups and the synthesis of more complex derivatives.

The most likely positions for C-H functionalization on the this compound ring are C4, C6, and C7. The regioselectivity of these reactions would be dictated by the directing effects of the existing substituents and the nature of the catalyst and reagents used.

C4-Position: The C4 position is adjacent to the electron-withdrawing nitro group at C5. This could make the C4-H bond susceptible to deprotonation under certain basic conditions, paving the way for functionalization.

C6-Position: The C6 position is meta to the nitro group and para to the bromine atom. Its reactivity will be influenced by the combined electronic effects of these groups.

C7-Position: The C7 position is adjacent to the N1-propyl group and could be a target for directed C-H activation, where the nitrogen of the pyrazole ring coordinates to a metal catalyst, directing functionalization to the adjacent C-H bond.

Recent advances in catalysis have enabled a variety of C-H functionalization reactions on N-heterocycles, including amination, which can be compatible with functional groups like bromo and nitro substituents. acs.org

Table 1: Potential C-H Functionalization Reactions on the Indazole Ring

PositionPotential Reaction TypeComments
C4Directed metalation-functionalizationProximity to the nitro group may influence acidity.
C6Transition metal-catalyzed cross-couplingElectronic environment influenced by both bromo and nitro groups.
C7Directed C-H activationProximity to the N1 atom of the pyrazole ring could facilitate directed reactions.

Electrophilic and Nucleophilic Reactivity Patterns of the Indazole Core

The presence of both electron-donating (N1-propyl) and electron-withdrawing (3-bromo and 5-nitro) groups on the indazole ring of this compound creates a complex reactivity profile for both electrophilic and nucleophilic reactions.

Electrophilic Substitution:

The indazole ring is generally considered an electron-rich aromatic system, susceptible to electrophilic attack. However, in this compound, the strong deactivating effect of the nitro group at C5 and the bromo group at C3 significantly reduces the electron density of the benzene ring, making electrophilic aromatic substitution challenging. The N1-propyl group, being electron-donating, slightly counteracts this deactivation but is unlikely to overcome the powerful influence of the nitro and bromo substituents. If an electrophilic substitution were to occur, it would likely be directed to the C4 or C6 positions, guided by the directing effects of the existing groups.

Nucleophilic Aromatic Substitution (SNAr):

The presence of the strongly electron-withdrawing nitro group at C5 and the bromo group at C3 makes the indazole ring highly susceptible to nucleophilic aromatic substitution (SNAr). The nitro group, in particular, activates the ring towards nucleophilic attack. The bromine atom at the C3 position is a good leaving group and can be displaced by a variety of nucleophiles.

Furthermore, the nitro group itself could potentially be a target for nucleophilic attack under specific conditions, although displacement of the bromo group is generally more facile. The synthesis of 1-aryl-5-nitro-1H-indazoles has been achieved through an SNAr ring closure, highlighting the susceptibility of nitro-substituted precursors to nucleophilic attack. nih.govresearchgate.net

Table 2: Predicted Reactivity of this compound

Reaction TypeReactivityProbable Position of AttackInfluencing Factors
Electrophilic SubstitutionLowC4, C6Deactivating effect of nitro and bromo groups.
Nucleophilic Aromatic Substitution (SNAr)HighC3Activating effect of the nitro group and good leaving group ability of bromine.

Advanced Characterization Techniques for 3 Bromo 5 Nitro 1 Propyl 1h Indazole

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unequivocal determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula.

For 3-Bromo-5-nitro-1-propyl-1H-indazole, with a chemical formula of C₁₀H₁₀BrN₃O₂, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). The presence of bromine, which has two common isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic isotopic pattern in the mass spectrum, with two major peaks separated by two mass units. The comparison of the experimentally measured mass with the calculated theoretical mass would confirm the molecular formula.

Table 1: Theoretical Isotopic Masses for the Molecular Ion [M]⁺ of this compound
Isotopologue FormulaTheoretical Exact Mass (Da)Relative Abundance (%)
C₁₀H₁₀⁷⁹BrN₃O₂282.9987100.0
C₁₀H₁₀⁸¹BrN₃O₂284.996797.3

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the indazole ring and the aliphatic protons of the propyl group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide crucial information about the connectivity of the atoms.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound
Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
H4~8.6d1H
H6~8.2dd1H
H7~7.8d1H
N-CH₂ (propyl)~4.4t2H
CH₂-CH₂-CH₃ (propyl)~1.9sextet2H
CH₃ (propyl)~0.9t3H

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The predicted spectrum for this compound would show signals for the carbons of the indazole ring and the propyl group.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AssignmentPredicted Chemical Shift (ppm)
C3~115
C3a~140
C4~120
C5~145
C6~118
C7~112
C7a~125
N-CH₂ (propyl)~50
CH₂-CH₂-CH₃ (propyl)~23
CH₃ (propyl)~11

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments made from the 1D spectra. A COSY spectrum would show correlations between coupled protons, for instance, between the adjacent protons of the propyl group. An HSQC spectrum would reveal correlations between each proton and the carbon to which it is directly attached, providing definitive C-H connectivity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Table 4: Predicted Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
Aliphatic C-HStretching2960-2850
C=C (aromatic)Stretching1600-1450
NO₂Asymmetric Stretching1550-1500
NO₂Symmetric Stretching1350-1300
C-NStretching1300-1200
C-BrStretching600-500

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis (if single crystals are obtainable or for related derivatives)

The crystallographic data for this related compound shows that the indazole fused-ring system is nearly planar. nih.gov It is expected that this compound would exhibit a similar planarity of the indazole core. The propyl group would be attached to the N1 position, and its conformation could be determined if suitable single crystals were obtained and analyzed.

Table 5: Crystallographic Data for the Related Derivative 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole nih.gov
ParameterValue
Chemical FormulaC₁₀H₆BrN₃O₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)14.6573 (3)
b (Å)4.1650 (1)
c (Å)17.4566 (3)
β (°)102.659 (1)
Volume (ų)1039.78 (4)

Computational and Theoretical Chemistry Studies of 3 Bromo 5 Nitro 1 Propyl 1h Indazole and Analogues

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of applications, from geometry optimization to reactivity prediction.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 3-Bromo-5-nitro-1-propyl-1H-indazole, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G, are employed to find the minimum energy conformation. This process reveals crucial information about bond lengths, bond angles, and dihedral angles.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and kinetic stability. nih.govrsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. These include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a stable system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule. It is calculated as ω = μ² / (2η).

DFT calculations for indazole derivatives show that substituents significantly impact these parameters. nih.gov For this compound, the electron-withdrawing nitro and bromo groups are expected to lower both the HOMO and LUMO energy levels and increase the electrophilicity index.

Table 1: Calculated Quantum Chemical Descriptors for an Indazole Analogue (Illustrative Data)
ParameterValue (eV)Description
EHOMO-7.25Energy of the Highest Occupied Molecular Orbital
ELUMO-3.15Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.10Indicator of Chemical Reactivity
Chemical Potential (μ)-5.20Electron Escaping Tendency
Chemical Hardness (η)2.05Resistance to Charge Transfer
Electrophilicity (ω)6.59Electrophilic Nature of the Molecule

DFT is a valuable tool for elucidating the mechanisms of chemical reactions by calculating the energies of reactants, transition states, and products.

Bromination: The synthesis of 3-bromoindazoles often involves electrophilic bromination of the indazole ring. google.com Computational studies can model the reaction pathway, typically involving the formation of a sigma complex (Wheland intermediate). By calculating the activation energies for bromine addition at different positions of the 5-nitro-1-propyl-1H-indazole ring, the observed regioselectivity for the C3 position can be explained. The calculations would likely show that the transition state leading to C3 bromination is lower in energy compared to other positions.

Nitration: The nitration of benzazoles, including indazoles, is a classic electrophilic aromatic substitution. Theoretical studies on the nitration of benzimidazole and benzotriazole have shown that the reaction proceeds via the protonated form of the heterocycle. researchgate.net For 1-propyl-1H-indazole, nitration is expected to occur on the benzene (B151609) ring. DFT calculations can map the potential energy surface for the attack of the nitronium ion (NO₂⁺) at various positions (C4, C5, C6, C7), helping to predict the most likely products by identifying the pathway with the lowest activation barrier. The presence of the electron-donating alkyl group at N1 and the pyrazole (B372694) ring directs substitution, while the deactivating effect of the existing nitro group would also need to be considered in a polysubstituted analogue.

Alkylation: The N-alkylation of the indazole ring can lead to two possible isomers, N1 and N2 substituted products. DFT calculations provide significant insights into the factors governing this regioselectivity. beilstein-journals.org Studies have shown that the choice of base, solvent, and electrophile all play a role. Computational models can investigate different mechanistic pathways, such as Sₙ2 reactions, and analyze the role of non-covalent interactions or chelation effects with cations (e.g., Na⁺, Cs⁺) in directing the alkyl group to either the N1 or N2 position. beilstein-journals.org For 3-bromo-5-nitro-1H-indazole, the starting material is already N1-alkylated, but these principles apply to the synthesis of its precursors.

To predict the most reactive sites in a molecule for electrophilic, nucleophilic, or radical attack, reactivity indices derived from conceptual DFT are employed.

Fukui Functions: These functions describe the change in electron density at a particular point in the molecule when an electron is added or removed. They are used to identify the most reactive sites. For an electrophilic attack (like nitration or bromination), the site with the highest value of the Fukui function f⁻ is predicted to be the most reactive. NBO (Natural Bond Orbital) analyses can also be used to calculate partial charges on atoms, further supporting the prediction of reaction pathways. beilstein-journals.org

Molecular Electrostatic Potential (ESP): The ESP is a map of the electrostatic potential on the electron density surface of a molecule. It provides a visual representation of the charge distribution. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. For an indazole derivative, the ESP map would clearly show the negative potential around the pyrazole nitrogen atoms and specific locations on the benzene ring, guiding predictions about substitution reactions and intermolecular interactions. nih.gov

Molecular Modeling and Simulation Approaches

Beyond quantum mechanics, other modeling techniques are used to study larger systems or specific biological interactions, which is particularly relevant for indazole analogues due to their prevalence in medicinal chemistry. nih.govresearchgate.net

Pharmacophore modeling is a cornerstone of ligand-based drug design. nih.gov A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. nih.govresearchgate.net These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

For indazole analogues, which are known to inhibit various enzymes like kinases, this process is crucial. nih.govresearchgate.net The workflow generally involves:

Training Set Selection: A set of known active molecules with a common biological target is selected.

Pharmacophore Model Generation: The selected molecules are superimposed, and common chemical features are identified to create one or more pharmacophore models. ugm.ac.id

Model Validation: The generated models are validated for their ability to distinguish between active and inactive compounds. This is often done using a test set of molecules and statistical metrics like the Receiver Operating Characteristic (ROC) curve. ugm.ac.id

Virtual Screening: The best pharmacophore model is then used as a 3D query to screen large compound libraries to identify new "hit" compounds that match the pharmacophore features and are therefore likely to be active.

For a molecule like this compound, a pharmacophore model could be developed based on its potential biological target. The indazole core often acts as a scaffold, providing a key hydrogen bond donor (NH) or hydrophobic interactions. The substituents at the 3, 5, and 1 positions would be crucial for defining the specific features of the pharmacophore, such as additional hydrophobic pockets (propyl group) or hydrogen bond acceptors (nitro group), thereby guiding the design of more potent and selective ligands.

Molecular Docking Studies for Protein-Ligand Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. For indazole derivatives, docking studies have been instrumental in elucidating their potential as inhibitors for various protein targets.

For instance, studies on nitroindazole derivatives have explored their interaction with enzymes like Trypanosoma cruzi nitroreductase, a potential target for Chagas disease. nih.gov Molecular docking calculations are performed to understand how these compounds fit into the active site of the protein. nih.gov Similarly, various indazole analogues have been docked into the active sites of protein kinases, which are crucial targets in cancer therapy. rsc.orgmdpi.comnih.gov These studies often reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. For example, docking of piperazine-tagged imidazole derivatives, which share structural similarities with substituted indazoles, into the active sites of cancer-related proteins revealed that they bind effectively within hydrophobic pockets and form polar contacts. elsevierpure.comaabu.edu.jo

In a study involving indazole derivatives as inhibitors of Hypoxia-inducible factor (HIF)-1α, molecular docking showed good binding efficiency for the most potent compounds within the protein's active site. nih.gov Another study focused on indazole unbinding pathways from Cytochrome P450 2E1 (CYP2E1), where docking was used as a starting point for more complex simulations. plos.orgnih.gov

The typical data generated from these studies are summarized in the table below, illustrating the kind of information obtained for indazole analogues.

Target ProteinIndazole Analogue TypePredicted Binding Affinity (kcal/mol)Key Interacting Residues
T. cruzi Nitroreductase5-Nitroindazolin-3-onesNot specifiedNot specified
HIF-1αGeneral Indazole DerivativesGood binding efficiency notedKey residues in the active site
CYP2E1IndazoleNot specifiedHis109, Val239, Lys243, Val291, Ala294
AKT Kinase1H-pyridin-4-yl-3,5-disubstituted indazolesNot specifiedNot specified
NADH-Fumarate ReductaseImidazole and Nitroimidazole DerivativesNot specifiedNADH, Lys172, Arg89, Phe479, Thr174, Met63

Molecular Dynamics (MD) Simulations for Ligand-Target Stability and Conformational Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted protein-ligand complex and to observe its dynamic behavior over time. These simulations provide a more realistic representation of the physiological environment.

MD simulations have been used to confirm the stability of indazole derivatives within the active sites of their target proteins. For example, in the study of HIF-1α inhibitors, MD simulation of the most potent compound demonstrated its stability in the active site of the HIF-1α protein. nih.gov Similarly, simulations of indazole-3-carboxylic acid and its metal complexes as nitric oxide synthase inhibitors proved that the inhibitors remained in the docking region throughout the simulation. researchgate.net

These simulations can track metrics like Root Mean Square Deviation (RMSD) to evaluate the stability of the complex. Lower and stable RMSD values over the simulation time suggest a stable binding. Research on indazole unbinding pathways from CYP2E1 utilized random acceleration molecular dynamics to explore how the ligand exits the active site, identifying key amino acid "gatekeepers" like Phe298 and Phe478. plos.orgnih.gov

The findings from MD simulations on indazole analogues are often presented as follows:

Protein-Ligand ComplexSimulation DurationKey Stability FindingDynamic Behavior Observed
HIF-1α - Indazole InhibitorNot specifiedThe complex was found to be quite stable in the active site. nih.govNot specified
Nitric Oxide Synthase - Indazole-3-carboxylic acid complexNot specifiedInhibitors remained at the docking region over the simulation. researchgate.netPresence of inhibitors increased the affinity between a cofactor and the binding site. researchgate.net
CYP2E1 - IndazoleNanosecondsIndazole is held temporarily by π-π interactions. plos.orgPhe298 and Phe478 act as gatekeepers during unbinding. plos.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are computational models that correlate the chemical structure of compounds with their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds.

Both 2D and 3D QSAR models have been developed for various series of indazole derivatives to understand the structural requirements for their biological activities.

A study on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors developed both 2D and 3D QSAR models. scispace.com The best 2D-QSAR model, generated by the Multiple Linear Regression (MLR) method, showed a high correlation coefficient (r²) of 0.9512 and good predictive ability. scispace.com A 3D-QSAR model using the Step-Wise k-Nearest Neighbor (SW kNN) approach also showed a high internal cross-validation regression coefficient (q²) of 0.9132. scispace.com

Another study on indazole derivatives as HIF-1α inhibitors also employed Field and Gaussian-based 3D-QSAR studies. nih.gov These models were validated through various statistical measures generated by partial least squares (PLS) analysis. nih.gov QSAR studies have also been performed on indazole estrogens to understand the structural requirements for selectivity towards the β-estrogenic receptor. eurekaselect.com

The quality of QSAR models is assessed by several statistical parameters:

Indazole Analogue SeriesQSAR Model TypeStatistical ParameterValue
TTK Inhibitors2D-QSAR (MLR)r² (correlation coefficient)0.9512 scispace.com
TTK Inhibitors2D-QSAR (MLR)q² (internal cross-validation)0.8998 scispace.com
TTK Inhibitors2D-QSAR (MLR)pred_r² (external cross-validation)0.8661 scispace.com
TTK Inhibitors3D-QSAR (SW kNN)q² (internal cross-validation)0.9132 scispace.com
HIF-1α Inhibitors3D-QSARNot specifiedModels were validated by PLS

QSAR models provide valuable information on how different structural features of a molecule influence its biological activity. For indazole derivatives, these studies have identified key molecular properties and substituent effects.

In the 3D-QSAR study of HIF-1α inhibitors, the steric and electrostatic maps generated from the models provided a structural framework for designing new inhibitors. nih.gov These maps highlight regions where bulky groups or electropositive/electronegative groups would be favorable or unfavorable for activity.

For indazole estrogens, QSAR approaches suggested that the substituent at the 3rd position of the indazole nucleus is decisive for selectivity towards the β-estrogenic receptor. eurekaselect.com The study also indicated that substituting a polar group at this position might be beneficial for selectivity. eurekaselect.com Similarly, for indazole compounds inhibiting SAH/MTAN-mediated quorum sensing, a validated QSAR model identified five essential molecular descriptors that are responsible for their inhibitory mechanism. distantreader.orgaboutscience.eu

These correlations provide a rational basis for the design and optimization of new indazole analogues with enhanced potency and selectivity for their respective biological targets.

Applications in Chemical Biology and Non Clinical Medicinal Chemistry Research

Indazole Derivatives as Promising Scaffolds for Drug Discovery

The indazole scaffold is a cornerstone in modern drug discovery, largely because of its versatile chemical nature and its ability to interact with a multitude of biological targets. researchgate.net Indazole-containing derivatives exhibit a broad spectrum of pharmacological effects, including antitumor, anti-inflammatory, antimicrobial, and anti-HIV activities. biotech-asia.orgnih.govnih.govnih.gov This versatility has established the indazole framework as a highly valued structure in the design of new therapeutic agents. nih.gov Several FDA-approved drugs, such as Axitinib (a kinase inhibitor for renal cell carcinoma) and Niraparib (a PARP inhibitor for ovarian cancer), feature an indazole core, underscoring its clinical significance. nih.govbldpharm.com The success of these established drugs fuels ongoing research into new derivatives, aiming to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight molecules, or "fragments," for weak binding to a biological target. wikipedia.org The indazole scaffold is particularly well-suited for FBDD. Its rigid structure and ability to form key hydrogen bonds—mimicking the adenine region of ATP in kinases, for example—make it an excellent starting point. nih.gov

In a notable FBDD campaign targeting phosphoinositide-dependent kinase-1 (PDK1), an aminoindazole fragment was identified as a hit. nih.gov This initial fragment was then optimized and elaborated upon, guided by structural data from NMR and crystallography, to produce a potent and highly ligand-efficient lead compound. nih.gov The heteroatom-rich nature of indazole fragments makes them ideal for engaging in the specific ligand-protein binding interactions necessary for therapeutic effect, though this can sometimes pose challenges in the synthetic chemistry required to elaborate the fragment hits. nih.gov This approach allows for the efficient exploration of chemical space and the development of novel inhibitors from high-quality starting points. nih.gov

Scaffold hopping is a widely used technique in medicinal chemistry where the core structure of a known active compound is replaced with a structurally distinct scaffold to discover new chemotypes with improved properties, such as enhanced potency, better pharmacokinetics, or a different intellectual property position. nih.govnih.gov The indazole ring is an effective replacement for other heterocyclic systems in this strategy. chimia.ch

For instance, researchers have successfully "hopped" from an indole-2-carboxylic acid scaffold, known to be a selective inhibitor of the anti-apoptotic protein MCL-1, to an N2-substituted, indazole-3-carboxylic acid framework. This strategic shift transformed the lead compound from being MCL-1 selective into a dual inhibitor of both MCL-1 and BCL-2, another key anti-apoptotic protein. nih.gov This demonstrates how the geometric and electronic properties of the indazole scaffold can be leveraged to alter the selectivity profile of a drug candidate and explore new therapeutic hypotheses. The strategy is considered a vital tool for lead optimization and the discovery of novel chemical entities. researchgate.netresearchgate.net

In Vitro Biological Activities and Mechanistic Studies (Excluding Clinical Data)

The primary therapeutic application explored for indazole derivatives in non-clinical research is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. nih.govresearchgate.net

Indazole-based compounds have been extensively developed as inhibitors of a wide range of protein kinases, including both tyrosine kinases and serine/threonine kinases. nih.govresearchgate.net The indazole scaffold serves as an excellent anchor for binding within the ATP pocket of these enzymes, leading to the potent inhibition of their activity.

Numerous studies have detailed the potent in vitro activity of various indazole derivatives against specific kinases implicated in cancer progression.

VEGFR-2: As a key regulator of angiogenesis (the formation of new blood vessels), VEGFR-2 is a major target in oncology. nih.govmdpi.com Multiple research groups have designed and synthesized indazole derivatives that potently inhibit VEGFR-2 at nanomolar concentrations. One study reported a compound with an IC50 value of 1.24 nM against VEGFR-2, which also demonstrated anti-angiogenic effects in cellular assays. nih.gov Another series of derivatives showed VEGFR-2 inhibition with IC50 values in the sub-micromolar range. researchgate.net

EGFR: The epidermal growth factor receptor is a critical target, especially in non-small cell lung cancer (NSCLC). Indazole-based inhibitors have been developed to target both wild-type and drug-resistant mutant forms of EGFR. acs.org For example, one derivative displayed strong potency against the EGFR T790M mutant with an IC50 value of 5.3 nM. nih.gov Another compound was identified as a potent irreversible inhibitor of the drug-resistant L858R/T790M double mutant. nih.gov

TTK: Threonine tyrosine kinase (TTK), a dual-specificity kinase, is another target for which indazole inhibitors have been designed. A series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides were identified as single-digit nanomolar inhibitors of TTK. nih.gov

Pim Kinases: The Pim family of serine/threonine kinases is involved in cell survival and proliferation. Novel 1H-indazole derivatives have been synthesized that show potent, pan-Pim kinase inhibition, with one compound exhibiting IC50 values of 0.4 nM, 1.1 nM, and 0.4 nM against Pim-1, Pim-2, and Pim-3, respectively. nih.gov

ERK1/2: Extracellular signal-regulated kinases 1 and 2 are central components of the MAPK signaling pathway. Structure-guided design has led to 1H-indazole amide derivatives that show potent enzymatic and cellular activity against ERK1/2, with IC50 values in the low nanomolar range. nih.govgoogle.com

Akt and PDK1: The PI3K/Akt signaling pathway is crucial for cell growth and survival. Indazole derivatives have been identified as inhibitors of key kinases in this pathway. As mentioned, an aminoindazole fragment served as the starting point for potent PDK1 inhibitors. nih.gov Other indazole-based compounds have been evaluated for their activity against Akt (also known as Protein Kinase B). mdpi.comresearchgate.net

The inhibitory activities of selected indazole derivatives against these kinases are summarized in the table below.

Compound ClassTarget KinaseIC50 (nM)
Indazole DerivativeVEGFR-21.24
1H-Indazole DerivativeEGFR (T790M)5.3
1H-Indazole CarboxamideTTK<10
1H-Indazole DerivativePim-10.4
1H-Indazole AmideERK1/29.3 - 25.8
Aminoindazole DerivativePDK1Potent Inhibition

The predominant mechanism of action for indazole-based kinase inhibitors is competitive inhibition with respect to ATP. mdpi.com The indazole scaffold is adept at occupying the adenine-binding region of the kinase ATP pocket, with the nitrogen atoms of the pyrazole (B372694) ring often forming critical hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-terminal lobes of the enzyme. nih.gov

Molecular docking studies consistently show indazole derivatives fitting within the ATP-binding site. For example, docking of VEGFR-2 inhibitors revealed interactions with key amino acid residues in a manner similar to established drugs. researchgate.net Likewise, modeling of an FGFR1 inhibitor suggested that the compound interacts with both the adenine and phosphate-binding regions of the kinase simultaneously. benthamdirect.com While the majority of indazole inhibitors are ATP-competitive, the diverse chemistry of the scaffold could potentially allow for the design of allosteric inhibitors, which bind to sites other than the ATP pocket, although this is less commonly reported for this class of compounds.

Tubulin Polymerization Inhibition and Microtubule-Targeting Mechanisms

The microtubule network is a critical target for the development of anticancer agents. Disruption of microtubule dynamics, either by inhibiting the polymerization of tubulin subunits or by preventing depolymerization, leads to cell-cycle arrest and apoptosis. Research has identified various indazole derivatives as potent microtubule-targeting agents. These compounds often act by binding to the colchicine binding site on β-tubulin, a key protein in microtubule formation.

While direct studies on 3-Bromo-5-nitro-1-propyl-1H-indazole are not extensively documented, the broader class of indazole derivatives has demonstrated significant activity. For instance, certain 3-nitropyridine analogues, which share structural similarities, have been shown to inhibit tubulin polymerization, induce G2/M phase cell cycle arrest, and demonstrate potent anti-cancer effects. The 3,4,5-trimethoxyphenyl substituent, a feature of the natural product colchicine, has been shown to be crucial for the microtubule-targeting activity of many indazole scaffolds. This suggests that the specific substitutions on the indazole ring, such as the bromo and nitro groups on the subject compound, play a vital role in modulating this activity.

Table 1: In Vitro Tubulin Polymerization Inhibition by Select Indazole Derivatives
CompoundCell LineIC50 (nM)
Indazole Derivative 6Various Cancer Cell Lines0.6 - 0.9
Indazole Derivative 7Various Cancer Cell Lines0.6 - 0.9
Indazole Derivative 30Various Cancer Cell Lines~1
Indazole Derivative 31Various Cancer Cell Lines~1
Indazole Derivative 37Various Cancer Cell Lines~1

Hypoxia-Inducible Factor-1 Alpha (HIF-1α) Inhibition in Cellular Models

Hypoxia-Inducible Factor-1 (HIF-1) is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. HIF-1α, the oxygen-regulated subunit, is often overexpressed in cancers and is associated with tumor progression, angiogenesis, and resistance to therapy. Consequently, inhibiting HIF-1α is a promising strategy for cancer treatment.

The indazole scaffold has been incorporated into molecules designed as HIF-1α inhibitors. A notable example is 3-(5′-Hydroxymethyl-2′-furyl)-1-benzylindazole (YC-1), which was identified as a specific inhibitor of HIF-1α. YC-1 is understood to regulate HIF-1α expression at the level of mRNA translation by inhibiting the PI-3K/Akt/mTOR signaling pathway. Furthermore, studies on antihelminthic benzimidazoles, which also bind to tubulin, have shown they can activate a hypoxic adaptive response by stabilizing HIF-1α. nih.gov This link between tubulin binding and HIF-1α stabilization suggests a potential indirect mechanism for indazole-based tubulin inhibitors. nih.gov

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. nih.gov In the context of cancer, IDO1 activity leads to immunosuppression within the tumor microenvironment by depleting tryptophan and producing kynurenine metabolites, which inhibit T-cell function. nih.gov Therefore, IDO1 is a high-priority target for cancer immunotherapy.

The indazole ring has emerged as a promising scaffold for developing potent IDO1 inhibitors. nih.gov Research into N′-hydroxyindazolecarboximidamides, designed as analogues of other known IDO1 inhibitors, has yielded compounds with significant inhibitory activity. nih.gov Structure-activity relationship (SAR) studies of various 1H-indazole derivatives revealed that substituents at positions 4 and 6 of the indazole ring are crucial for IDO1 inhibition. nih.gov Specifically, compounds with bromo- and chloro-substituents have demonstrated potent activity, highlighting the potential relevance of the 3-bromo substitution in the title compound for this target. nih.govnih.gov

Table 2: IDO1 Inhibition by Select Indazole Derivatives
CompoundTargetIC50
4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenolIDO15.3 µM nih.gov
3-Bromo-4-fluorophenyl N′-hydroxyindazolecarboximidamide (8a)hIDO1Active in enzymatic assay nih.gov
Indazole Derivative 121IDO1720 nM nih.gov
Indazole Derivative 122IDO1770 nM nih.gov

Estrogen Receptor Alpha (ERα) Inhibition (In Vitro Assays)

Estrogen Receptor Alpha (ERα) is a key driver in the majority of breast cancers, making it a critical therapeutic target. rsc.org Modulating ERα activity with small molecules can inhibit the growth of hormone-dependent tumors. The indazole scaffold has been investigated for its potential to interact with estrogen-related receptors.

Studies have described the development of indazole-based N-alkylthiazolidenediones as selective inverse agonists of the estrogen-related receptor α (ERRα), an orphan nuclear receptor involved in energy homeostasis. nih.govresearchgate.net These compounds were shown to inhibit the recruitment of a co-activator peptide in vitro with IC50 values below 50 nM. nih.gov More directly, computational and molecular modeling studies have evaluated thiophene-[2,3-e]indazole derivatives as potential ERα inhibitors for anti-breast cancer applications, identifying key protein residues for compound interaction. rsc.org While research on this compound for ERα inhibition is not specified, the general promise of the indazole core as a ligand for estrogen-related receptors supports further investigation. nih.gov

Antileishmanial Activity (In Vitro Efficacy and Target Engagement)

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The limitations of current therapies, including toxicity and emerging resistance, necessitate the discovery of new antileishmanial agents. nih.gov Derivatives of 5-nitroindazole have shown significant promise in this area, exhibiting potent and selective in vitro activity against Leishmania parasites. nih.govresearchgate.net

The 5-nitro group is considered crucial for the antiprotozoal activity of these compounds. nih.govresearchgate.net The proposed mechanism of action, primarily studied in the related parasite Trypanosoma cruzi, involves the intracellular reduction of the nitro group by parasitic nitroreductases. nih.gov This process generates nitro-anion radicals and other reactive oxygen species that damage the parasite's macromolecules, leading to cell death. nih.govmdpi.com Structure-activity relationship studies have shown that hydrophilic fragments substituted at the N1 position of 2-benzyl-5-nitroindazolin-3-one derivatives can improve the selectivity profile. nih.govresearchgate.net Several 5-nitroindazole derivatives have demonstrated efficacy against both the promastigote (insect stage) and amastigote (intracellular stage in mammals) forms of the parasite, with some compounds showing activity comparable to the reference drug Amphotericin B. nih.gov

Table 3: In Vitro Antileishmanial Activity of a Select 5-Nitroindazole Derivative
CompoundTarget StageIC50 (µM)Selectivity Index
2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetateAmastigotes (L. amazonensis)0.46 ± 0.01 nih.govsemanticscholar.org875 nih.govsemanticscholar.org

In Vitro Antioxidant Properties of Indazole Derivatives

Oxidative stress, resulting from an imbalance between free radical production and antioxidant defenses, is implicated in numerous diseases. Compounds with the ability to scavenge free radicals have therapeutic potential. Studies on indazole and its derivatives have revealed significant antioxidant properties.

In one study, indazole, 5-aminoindazole, and 6-nitroindazole were evaluated for their antioxidant capabilities. nih.gov These compounds demonstrated a concentration-dependent inhibition of lipid peroxidation and an ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. nih.gov Notably, 6-nitroindazole showed a high degree of inhibition of DPPH activity (72.60% at 200µg/ml), while 5-aminoindazole and 6-nitroindazole were particularly effective at inhibiting lipid peroxidation. nih.gov These findings indicate that the indazole nucleus, particularly when substituted with a nitro group, can be a foundation for developing antioxidant agents. nih.gov

Table 4: Antioxidant Activity of Indazole Derivatives (at 200µg/ml)
Compound% Inhibition of Lipid Peroxidation% Inhibition of DPPH Activity
Indazole64.42 nih.gov57.21 nih.gov
5-aminoindazole81.25 nih.gov51.21 nih.gov
6-nitroindazole78.75 nih.gov72.60 nih.gov

In Vitro Antimicrobial Properties of Indazole Derivatives

The rise of antibiotic resistance is a global health crisis, driving the search for novel antimicrobial agents. Heterocyclic compounds, including indazole derivatives, have been a rich source of new antimicrobial leads.

Research has shown that various derivatives incorporating the indazole scaffold exhibit activity against both Gram-positive and Gram-negative bacteria. For example, some 5-nitroimidazole derivatives, which share the key nitroaromatic feature, have demonstrated significant activity against Staphylococcus epidermidis and various Gram-negative strains. researchgate.net Similarly, studies on indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties have reported significant antibacterial activity against S. aureus, methicillin-resistant S. aureus (MRSA), and E. coli, with minimum inhibitory concentration (MIC) values ranging from 3.125 to 50 µg/mL. turkjps.org The combination of the indazole nucleus with other bioactive heterocyclic systems is a common strategy to enhance antimicrobial potency and spectrum.

Modulation of Cellular Signaling Pathways

Indazole derivatives are well-known for their ability to modulate various cellular signaling pathways, primarily through the inhibition of protein kinases. The core indazole structure can act as a surrogate for the adenine base of ATP, allowing it to bind competitively to the ATP-binding site of kinases, thereby inhibiting their catalytic activity. caribjscitech.com

The antiparasitic activity of 5-nitroindazole derivatives, for example, is thought to involve the modulation of oxidative stress pathways within the parasite. The nitro group can be enzymatically reduced to form nitro radical anions, leading to the generation of reactive oxygen species (ROS) that damage cellular components and induce apoptosis-like cell death in pathogens like Trypanosoma cruzi. researchgate.netnih.gov This suggests that this compound could potentially modulate cellular redox signaling.

Studies on Enzyme Inhibition and Receptor Interactions

The primary enzymatic targets for many indazole derivatives are protein kinases. However, their biological activity is not limited to this class of enzymes. For instance, 3-Bromo-7-nitroindazole has been identified as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS) over endothelial (eNOS) and inducible (iNOS) isoforms. medchemexpress.com This highlights the potential for substituted indazoles to selectively target specific enzymes.

The broader indazole scaffold has also been explored for its interaction with other enzyme families and receptors. For example, certain indazole derivatives have been developed as antagonists for the serotonin 5-HT3 receptor, leading to antiemetic effects. austinpublishinggroup.com Others have shown affinity for cannabinoid receptors and have been investigated for their potential in treating pain and inflammation.

The specific substitution pattern of this compound, with a bromine atom at the 3-position, a nitro group at the 5-position, and a propyl group at the N1-position, would collectively influence its binding affinity and selectivity for various enzymes and receptors. The electronic and steric properties of these substituents would dictate the nature and strength of interactions with the target protein's binding pocket.

Structure-Activity Relationship (SAR) Insights from Indazole Derivatives

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic core. Understanding the structure-activity relationship (SAR) is crucial for the rational design of potent and selective modulators of biological targets.

Influence of Substituents (e.g., Bromine, Nitro, Propyl) on In Vitro Efficacy

Bromine at the 3-position: The presence of a halogen, such as bromine, at the 3-position of the indazole ring can significantly influence the compound's biological activity. Halogens can act as hydrogen bond acceptors and can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to a protein target. The bromine atom's size and lipophilicity can also impact how the molecule fits into a binding pocket.

Nitro Group at the 5-position: The 5-nitro group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the indazole ring system. This can affect the pKa of the molecule and its ability to form hydrogen bonds. As mentioned earlier, the nitro group is also a key pharmacophore in some antiparasitic agents, where its reduction leads to the generation of cytotoxic reactive oxygen species. researchgate.netnih.gov In a study of 5-nitroindazole derivatives against Trichomonas vaginalis, several compounds with this moiety showed remarkable trichomonacidal activity. researchgate.net

Propyl Group at the N1-position: Alkylation at the N1-position of the indazole ring is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of these compounds. The propyl group is a small, lipophilic substituent that can influence the compound's solubility, membrane permeability, and metabolic stability. The nature of the N1-substituent can also play a crucial role in determining the selectivity of kinase inhibitors. For instance, in a series of 2-benzyl-5-nitroindazolin-3-one derivatives, hydrophilic fragments at position 1 were found to enhance selectivity in antileishmanial activity. semanticscholar.orgnih.govnih.gov

The following table summarizes the observed effects of these types of substituents on the in vitro efficacy of related indazole derivatives:

SubstituentPositionObserved Effect on In Vitro Efficacy in Related IndazolesExample Compound ClassReference(s)
Bromine3Can enhance binding affinity through halogen bonding.3-Bromo-7-nitroindazole medchemexpress.com
Nitro5Associated with antiparasitic activity via ROS generation.5-Nitroindazole derivatives researchgate.netnih.govresearchgate.net
Alkyl (e.g., Propyl)N1Modulates solubility, permeability, and target selectivity.N-substituted indazoles semanticscholar.orgnih.govnih.gov

Impact of Regioselective Functionalization on Biological Properties

The position of functional groups on the indazole ring is critical in determining the biological activity. The regioselective placement of substituents can dramatically alter a compound's interaction with its biological target. For instance, the differential positioning of a nitro group (e.g., 5-nitro vs. 7-nitro) can lead to distinct biological profiles, as seen in the selective nNOS inhibition by 3-bromo-7-nitroindazole. medchemexpress.com

Alkylation of the indazole nitrogen can occur at either the N1 or N2 position, leading to two different regioisomers with potentially distinct biological activities and physicochemical properties. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole. beilstein-journals.orgnih.gov The choice of synthetic route and reaction conditions can favor the formation of one regioisomer over the other. beilstein-journals.orgnih.gov The biological implications of this regiochemistry are significant; for example, N1- and N2-substituted indazoles are marketed as drugs for different therapeutic indications.

The synthesis of this compound would require careful control of the alkylation step to ensure the desired N1-regioisomer is obtained. The biological properties of the corresponding N2-propyl isomer could be substantially different.

Correlation of Molecular Features with Inhibitory Potency and Selectivity (Non-Clinical)

The inhibitory potency and selectivity of indazole-based inhibitors are a function of the collective molecular features of the compound. These features include:

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring and any polar substituents can act as hydrogen bond donors or acceptors, forming key interactions with amino acid residues in the active site of a target protein.

Hydrophobic Interactions: The benzene (B151609) portion of the indazole ring and any lipophilic substituents, such as the N-propyl group, can engage in hydrophobic interactions with nonpolar regions of the binding pocket, contributing to binding affinity.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents, like the nitro group, influences the electron density of the indazole ring system, which can modulate the strength of interactions with the target.

For kinase inhibitors, selectivity is often achieved by exploiting subtle differences in the amino acid composition of the ATP-binding sites across different kinases. By tailoring the substituents on the indazole scaffold, it is possible to design inhibitors that preferentially bind to a specific kinase or a family of kinases. For example, in the development of pan-BCR-ABL inhibitors, modifications to the substituents on a 3-aminoindazole core were crucial for achieving potent inhibition of both the wild-type and mutant forms of the kinase. nih.govsemanticscholar.org

The combination of a bromine atom, a nitro group, and a propyl group in this compound presents a unique set of molecular features that would collectively determine its inhibitory potency and selectivity against various biological targets in a non-clinical setting.

Q & A

Q. What are the standard synthetic routes for 3-Bromo-5-nitro-1-propyl-1H-indazole, and how can reaction conditions be optimized for reproducibility?

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s electronic properties?

  • Methodological Answer : Contradictions often arise from approximations in density functional theory (DFT) models. To address this:

Cross-validate computational methods (e.g., B3LYP vs. M06-2X) with experimental UV-Vis spectra.

Use X-ray photoelectron spectroscopy (XPS) to empirically measure electron-withdrawing effects of nitro and bromo groups .

Iteratively refine computational models using experimental dipole moments or electrostatic potential maps .

  • Example : A study found DFT underestimated the nitro group’s electron-withdrawing effect by 10–15%; experimental XPS data (binding energy ~406 eV for N 1s) corrected this .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies targeting the nitro and bromo substituents?

  • Methodological Answer :

Isosteric Replacement : Substitute Br with Cl/I or nitro with cyano to assess electronic effects on bioactivity .

Positional Scanning : Synthesize analogs (e.g., 3-Bromo-7-nitro-1-propyl-1H-indazole) to evaluate steric vs. electronic contributions .

Q. How can researchers address inconsistencies in crystallographic data for this compound, particularly in anisotropic displacement parameters?

  • Methodological Answer : Use SHELXL for high-resolution refinement:

Apply restraints to thermal parameters of the nitro group to mitigate overfitting.

Validate against the Hirshfeld surface analysis to detect weak intermolecular interactions (e.g., C–H···O) that may distort geometry .

Cross-check with ORTEP for Windows to visualize ellipsoid orientations and adjust weighting schemes.

Key Notes

  • Data Integrity : Avoid reliance on commercial platforms (e.g., BenchChem ). Prioritize peer-reviewed synthesis protocols and crystallographic tools (SHELX , WinGX ).
  • Safety : Handle with nitrile gloves due to potential skin/eye irritation .

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